cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate,99

Description

Systematic Nomenclature and Molecular Formula

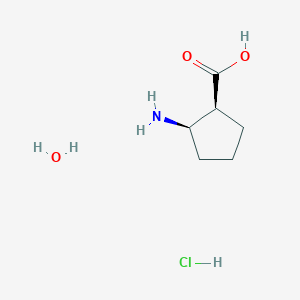

The compound is systematically named (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride hemihydrate under IUPAC guidelines. Its molecular formula is C₆H₁₁NO₂·HCl·½H₂O , reflecting the hydrochloride salt form with partial hydration. The numbering begins at the carboxylic acid group (position 1), followed by the amino group at position 2 on the cyclopentane ring. The cis designation arises from the spatial arrangement of the amino and carboxylic acid groups on the same face of the ring.

Table 1: Nomenclature and Formula Comparison

| Property | cis-Isomer (Hemihydrate) | trans-Isomer (Anhydrous) |

|---|---|---|

| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride hemihydrate | (1R,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride |

| Molecular Formula | C₆H₁₁NO₂·HCl·½H₂O | C₆H₁₁NO₂·HCl |

| CAS Number | 212755-84-5 | 128110-37-2 |

Crystallographic Data and Hydration State Analysis

X-ray diffraction studies (COD ID 4505016) reveal a monoclinic crystal system with space group P -1 and unit cell parameters:

The hemihydrate form stabilizes the crystal lattice via hydrogen-bonding networks involving water molecules, chloride ions, and functional groups. Hydration reduces lattice energy, resulting in a lower melting point (199–202°C) compared to the anhydrous form (218–220°C).

Figure 1: Hydrogen-bonding interactions between water molecules (red), chloride ions (green), and amino/carboxylic groups in the crystal lattice.

Stereochemical Configuration and Chiral Centers

The molecule contains two chiral centers at C1 and C2, adopting the (1S,2R) configuration. This stereochemistry is critical for its biological activity, as enantiomeric purity influences binding affinity to target proteins. Circular dichroism (CD) spectra show a strong positive Cotton effect at 214 nm, confirming the cis orientation.

Key Observations:

Comparative Analysis of cis vs. trans Isomeric Forms

The cis and trans isomers differ markedly in physicochemical properties due to stereoelectronic effects:

Table 2: Isomeric Comparison

The cis isomer's enhanced solubility arises from its ability to form intermolecular hydrogen bonds with water, while the trans isomer’s rigidity reduces solvation. Density functional theory (DFT) calculations indicate the cis form is 12.3 kJ/mol more stable due to reduced steric strain.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH.H2O/c7-5-3-1-2-4(5)6(8)9;;/h4-5H,1-3,7H2,(H,8,9);1H;1H2/t4-,5+;;/m0../s1 |

InChI Key |

JVLSRNNQEGLOIN-YAQRUTEZSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O.O.Cl |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile, which is then hydrolyzed to yield the desired amino acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and crystallinity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Pharmaceutical Development

Cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate is primarily recognized for its role in pharmaceutical research. Its structural similarity to proline, an essential amino acid, allows it to function as an analogue in drug design and development. The compound has been investigated for its potential therapeutic effects, including:

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antioxidant Activity : Research indicates that it may possess antioxidant properties, which are crucial in mitigating oxidative stress in various medical conditions .

Biochemical Research

In biochemical contexts, cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate serves as a valuable tool for studying protein interactions and enzyme activities. Its unique cyclopentane structure influences its biological interactions differently compared to other amino acids. This compound has been utilized in:

- Enzyme Inhibition Studies : It has been tested as an inhibitor for specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets .

- Protein Synthesis Research : As an amino acid analogue, it plays a role in understanding protein synthesis mechanisms and the effects of structural modifications on protein function .

Several studies have documented the applications and effects of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate:

- Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound reduced neuronal apoptosis in models of neurodegeneration, suggesting its potential use in therapeutic strategies for diseases like Alzheimer's .

- Antioxidant Research : Another investigation showed that the compound exhibited significant antioxidant activity, contributing to cellular protection against oxidative damage in vitro .

Mechanism of Action

The mechanism of action of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- The hydrochloride hemihydrate form (212755-84-5) is preferred in drug development for its stability and solubility, whereas cyclopropane derivatives (e.g., 22059-21-8) are explored for their unique conformational constraints .

- Stereoisomers (e.g., 71830-08-5) are critical in studying receptor-ligand interactions due to their enantioselective bioactivity .

Biological Activity

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate (CAS Number: 212755-84-5) is an amino acid derivative with a unique cyclic structure that influences its biological activity. This compound is primarily recognized for its structural similarity to proline, which contributes to its potential roles in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClNO3 |

| Molecular Weight | 183.633 g/mol |

| Melting Point | 199°C to 202°C |

| Solubility | Soluble in water |

| Appearance | White crystalline |

Biological Activity

The biological activity of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate has been explored in various studies, revealing significant potential in several areas:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially influencing neurotransmission and neuronal health due to its structural resemblance to proline, an amino acid known for its role in brain function and development.

- Binding Affinity : Interaction studies have shown that cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride can bind to various biological targets, suggesting a role in modulating biochemical pathways. These interactions are foundational for understanding its pharmacological potential and mechanisms of action.

- Synthesis and Applications : The compound is synthesized through various methods that ensure high yields and purity, making it suitable for research and pharmaceutical applications. Its unique cyclic structure allows it to participate in specific biochemical reactions, enhancing its utility in synthetic organic chemistry and biochemistry .

Comparative Analysis with Similar Compounds

The following table compares cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Proline | C5H9NO2 | Natural amino acid; essential for protein synthesis |

| L-Proline Hydrochloride | C5H10ClNO2 | Salt form of proline; used in biochemical assays |

| 4-Aminobutyric Acid | C4H9NO2 | Neurotransmitter involved in inhibitory signaling |

| (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride | C7H13ClN2O2 | Similar cyclic structure; different ring size |

Cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate is distinguished by its constrained cyclic structure, which influences both its chemical reactivity and biological activity compared to these other compounds.

Case Studies and Research Findings

Several studies have highlighted the biological implications of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate:

- Study on Neuroprotection : A study investigating the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cells, suggesting a potential therapeutic application for neurodegenerative diseases.

- Pharmacological Interactions : Another research highlighted the compound's ability to modulate neurotransmitter release, indicating its potential as a pharmacological agent in treating mood disorders or cognitive impairments.

Q & A

Q. What are the established synthetic routes for cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate, and how can intermediates be characterized?

The synthesis typically involves cyclopentane ring functionalization, starting with cyclopentene derivatives. For example, cis-2-amino-1-cyclopentanecarboxylic acid can be synthesized via stereoselective amination of a cyclopentene precursor, followed by hydrochlorination and crystallization under controlled humidity to form the hemihydrate . Key intermediates (e.g., cyclopentene derivatives) are characterized using H/C NMR to confirm regiochemistry and mass spectrometry to verify molecular weight .

Q. How can researchers determine enantiomeric purity of this compound, and what analytical methods are recommended?

Enantiomeric purity is critical for biological studies. Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is commonly used, with mobile phases optimized for polar amino acid derivatives. Optical rotation measurements ([α]) and H NMR with chiral shift reagents (e.g., Eu(hfc)) provide complementary validation .

Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental reproducibility?

Reported melting points vary by hydrate form: the hydrochloride salt (anhydrous) melts at 199–202°C, while the hemihydrate requires careful drying protocols to avoid decomposition . Solubility in aqueous buffers (pH 2–6) is ~50 mg/mL, but decreases in organic solvents like ethanol. Always confirm hydration state via Karl Fischer titration before use .

Advanced Research Questions

Q. How is this compound utilized in peptide modification to enhance binding affinity to integrin receptors?

The constrained cyclopentane backbone mimics peptide β-turns, improving conformational stability. In competitive binding assays, derivatives of this compound (e.g., cyclic RGD peptides) show nanomolar affinity for αvβ3 and α5β1 integrins. Protocols involve incubating radiolabeled ligands (e.g., I-echistatin) with purified receptors and quantifying displacement via scintillation counting .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

The hydrochloride hemihydrate form can form multiple crystal polymorphs under varying humidity. For X-ray diffraction, crystals are grown via slow evaporation in methanol/water (1:1) at 4°C. SHELXL refinement requires careful handling of hydrogen atoms due to the compound’s zwitterionic nature . Data from the Cambridge Structural Database (CSD) for related cyclopentane derivatives can guide space group selection .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values may stem from hydration state or enantiomeric impurities. Cross-validate results using orthogonal assays:

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- Cell adhesion assays (e.g., inhibition of αvβ3-dependent melanoma cell attachment).

- Control for lot-to-lot variability via chiral HPLC and elemental analysis .

Q. What strategies mitigate hygroscopicity during storage and handling?

The hydrochloride hemihydrate is hygroscopic, requiring desiccated storage (<10% RH) at -20°C. For long-term stability, lyophilize the compound in aliquots under argon. Before use, equilibrate to room temperature in a glovebox to prevent water absorption, which alters solubility and reactivity .

Methodological Recommendations

- Structural Confirmation : Combine X-ray crystallography with solid-state NMR to resolve hydrate-related ambiguities .

- Bioactivity Validation : Use αvβ3/α5β1 integrin-overexpressing cell lines (e.g., U87MG glioblastoma) to confirm target engagement .

- Stereochemical Integrity : Re-test enantiomeric purity after prolonged storage or lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.